Cas no 848591-86-6 (5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione)

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a bicyclic lactam derivative with a benzyl substituent, offering a rigid scaffold for pharmaceutical and chemical applications. Its fused pyrrolidine-dione structure provides stability and functional versatility, making it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive compounds. The benzyl group enhances solubility and facilitates further derivatization, while the saturated ring system contributes to conformational rigidity, aiding in the design of selective ligands or enzyme inhibitors. This compound is suitable for research in drug discovery, where its structural features can be leveraged to explore novel pharmacophores or optimize pharmacokinetic properties.
5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione structure
848591-86-6 structure
Product Name:5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS No:848591-86-6
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD09025774
CID:1072291
PubChem ID:4564902
Update Time:2025-10-21

5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
    • 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • 5-BENZYL-TETRAHYDROPYRROLO[3,4-C]PYRROLE-1,3(2H,3AH)-DIONE
    • Tetrahydro-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (ACI)
    • 5-(Phenylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
    • 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • 7-Benzyl-3,7-diazabicyclo[3.3.0]octane-2,4-dione
    • HG-0008
    • AKOS015839189
    • 5-benzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • 5-Benzyl-tetrahydro-pyrrolo[3,4-c]pyrrole-1,3-dione
    • MFCD09025774
    • 5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • EN300-128994
    • SCHEMBL583636
    • Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-(phenylmethyl)-
    • CS-0127611
    • 1211595-66-2
    • DTXSID70404319
    • COFHBZBIKPEYNP-UHFFFAOYSA-N
    • 5-benzyl-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-1,3-dione
    • F1967-2428
    • DB-368269
    • 848591-86-6
    • YIB59186
    • 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • MDL: MFCD09025774
    • Inchi: 1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
    • InChI Key: COFHBZBIKPEYNP-UHFFFAOYSA-N
    • SMILES: O=C1C2C(CN(C2)CC2C=CC=CC=2)C(=O)N1

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.4Ų

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5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, 0 °C; 0 °C → rt; 16 h, rt
Reference
Discovery and optimization of novel small-molecule HIV-1 entry inhibitors using field-based virtual screening and bioisosteric replacement
Tuyishime, Marina; Danish, Matt; Princiotto, Amy; Mankowski, Marie K.; Lawrence, Rae; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(23), 5439-5445

5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Raw materials

5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Preparation Products

5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:848591-86-6)5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Order Number:A1091604
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):385.0
Email:sales@amadischem.com

Additional information on 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-Benzyl-Octahydropyrrolo[3,4-c]pyrrole-1,3-Dione: A Comprehensive Overview

The compound with CAS No 848591-86-6, commonly referred to as 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the pyrrolopyrrole class, which has been extensively studied for its potential applications in drug discovery and material science. The benzyl group attached at the 5-position of the molecule introduces unique electronic and steric properties, making it a valuable compound for further research.

Recent studies have highlighted the importance of octahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives in medicinal chemistry. Researchers have explored their potential as inhibitors of various enzymes and receptors, which could lead to novel therapeutic agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores the compound's potential as a lead molecule for anticancer drug development.

The synthesis of 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves a multi-step process that typically includes cyclization reactions and functional group transformations. One optimized synthetic route reported in *Organic Letters* employs a palladium-catalyzed coupling reaction to introduce the benzyl group at the desired position. This method not only enhances the yield but also ensures high purity of the final product, making it suitable for biological assays.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure of 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. These studies have provided insights into the compound's conformational flexibility and stereochemistry, which are critical factors in determining its bioactivity.

From an applications perspective, octahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives have shown promise in several areas beyond pharmacology. For example, their ability to act as fluorescent probes has been explored in bioimaging applications. A recent article in *Chemical Communications* described how 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be used to detect specific biomolecules in living cells with high sensitivity and specificity.

Furthermore, computational studies using molecular docking and dynamics simulations have provided valuable insights into the interaction of 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione with target proteins. These studies have revealed key residues responsible for binding affinity and have guided further optimization of the compound's structure to improve its therapeutic potential.

In conclusion, 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS No 848591-86-6) stands out as a versatile compound with significant potential in drug discovery and material science. Its unique chemical properties and diverse applications make it an intriguing subject for ongoing research. As advancements in synthetic methods and biological assays continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:848591-86-6)5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
A1091604
Purity:99%
Quantity:5g
Price ($):385.0
Email